

1-Methyl-5-nitroindoline: A Comprehensive Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-5-nitroindoline**

Cat. No.: **B098089**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

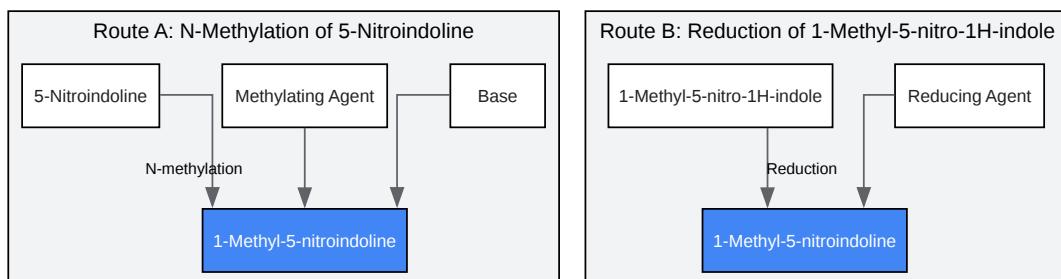
Abstract

1-Methyl-5-nitroindoline is a heterocyclic building block with significant potential as a chemical intermediate in the synthesis of complex bioactive molecules. Its indoline core, substituted with a methyl group on the nitrogen atom and a nitro group on the benzene ring, offers multiple avenues for chemical modification. This technical guide provides a detailed overview of the synthesis, physicochemical properties, and potential applications of **1-methyl-5-nitroindoline**, with a focus on its utility in drug discovery and development. Experimental protocols for key synthetic transformations are provided, along with a summary of available data.

Introduction

Indoline and its derivatives are prominent scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of functional groups onto the indoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The 5-nitro substitution, in particular, serves as a versatile handle for further chemical elaboration, often through reduction to the corresponding amine, which can then be derivatized. The N-methylation can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. This guide focuses on the synthesis and utility of **1-methyl-5-nitroindoline** as a valuable intermediate for the generation of diverse chemical libraries for drug discovery programs.

Physicochemical Properties


A summary of the key physicochemical properties for **1-methyl-5-nitroindoline** is presented in the table below. It is important to note that while some data is available from chemical databases, detailed experimental characterization data is not extensively published.

Property	Value	Reference
IUPAC Name	1-methyl-5-nitro-2,3-dihydro-1H-indole	[1]
CAS Number	18711-25-6	[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	178.19 g/mol	[1]
Appearance	Not specified (predicted to be a solid)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis of 1-Methyl-5-nitroindoline

The synthesis of **1-methyl-5-nitroindoline** can be approached through two primary logical pathways, as depicted in the workflow diagram below. The first route involves the N-methylation of commercially available 5-nitroindoline. The second, and perhaps more common, route would be the reduction of 1-methyl-5-nitro-1H-indole.

Synthetic Pathways to 1-Methyl-5-nitroindoline

[Click to download full resolution via product page](#)Synthetic pathways to **1-Methyl-5-nitroindoline**.

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of **1-methyl-5-nitroindoline** is not readily available in the searched literature, a reliable protocol can be inferred from established methods for the N-methylation of indoles and the reduction of nitroindoles.

Route A: N-Methylation of 5-Nitroindoline (Inferred Protocol)

This protocol is based on the general procedures for the N-methylation of indole and indoline derivatives.

Materials:

- 5-Nitroindoline
- Methyl iodide (MeI)
- Sodium hydride (NaH) or Potassium carbonate (K_2CO_3)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

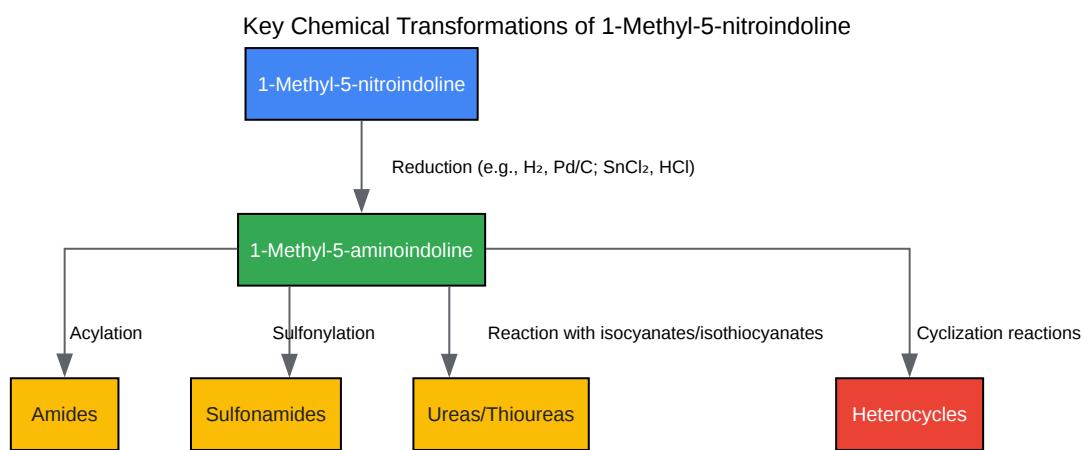
- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-nitroindoline (1.0 equivalent) in anhydrous DMF dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **1-methyl-5-nitroindoline**.

Route B: Reduction of 1-Methyl-5-nitro-1H-indole (Inferred Protocol)

This protocol is adapted from the reduction of 5-nitroindole to 5-nitroindoline.

Materials:

- 1-Methyl-5-nitro-1H-indole
- Sodium borohydride (NaBH_4)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography


Procedure:

- Dissolve 1-methyl-5-nitro-1H-indole (1.0 equivalent) in trifluoroacetic acid at room temperature.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (3.0-5.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium bicarbonate at 0 °C to neutralize the acid.

- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **1-methyl-5-nitroindoline**.

Applications as a Chemical Intermediate

The primary utility of **1-methyl-5-nitroindoline** lies in its potential as a precursor to a variety of more complex molecules, particularly in the synthesis of pharmacologically active agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

[Click to download full resolution via product page](#)

Key transformations of **1-Methyl-5-nitroindoline**.

Synthesis of 1-Methyl-5-aminoindoline

The reduction of the nitro group is a key transformation. A general protocol for a similar reduction of 1-methyl-5-nitro-1H-indole to 1-methyl-5-amino-1H-indole involves catalytic hydrogenation.

Experimental Protocol: Reduction of 1-Methyl-5-nitro-1H-indole (Adaptable for Indoline)

- Procedure: A solution of 1-methyl-5-nitro-1H-indole (5.87 mmol) is treated with a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[\[2\]](#)
- Yield: A yield of 96% has been reported for the reduction of the indole analogue.[\[2\]](#)

This method is generally applicable to the reduction of nitroarenes and would be expected to proceed in high yield for **1-methyl-5-nitroindoline**.

Potential in Drug Discovery

While specific examples of drug candidates synthesized directly from **1-methyl-5-nitroindoline** are not prevalent in the searched literature, the resulting 1-methyl-5-aminoindoline scaffold is a valuable starting point for the synthesis of compounds targeting a range of therapeutic areas. The aminoindoline core is present in molecules with diverse biological activities, and the ability to introduce a wide range of substituents at the 5-position allows for the exploration of structure-activity relationships.

Conclusion

1-Methyl-5-nitroindoline is a versatile chemical intermediate with significant potential for application in the synthesis of novel heterocyclic compounds for drug discovery and materials science. While detailed experimental data for this specific molecule is sparse, its synthesis can be reliably achieved through established chemical methodologies. The strategic positioning of the N-methyl and 5-nitro groups provides a valuable platform for the generation of diverse molecular architectures, underscoring its importance as a building block for researchers in the chemical and pharmaceutical sciences. Further exploration of the reactivity and applications of this intermediate is warranted to fully realize its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methyl-5-nitroindoline: A Comprehensive Technical Guide for Chemical Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098089#1-methyl-5-nitroindoline-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com